2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

GPR27 Orphan GPCR Agonist

Researchers exploring GPR27 pharmacology face a lack of well-characterized agonist chemotypes. This 1,3-thiazol-2-ylsulfamoyl benzamide derivative solves this by providing a confirmed starting point with an EC50 of 1300 nM. Its unique pharmacophore cannot be replicated by simple aryl sulfonamides. • Validated moderate GPR27 agonist for deorphanization campaigns. • Distinct 2,4-dichloro substitution pattern for structure-activity relationship (SAR) exploration. • Key scaffold for benchmarking heterocyclic modifications on solubility and metabolic stability.

Molecular Formula C16H11Cl2N3O3S2
Molecular Weight 428.3 g/mol
Cat. No. B12120181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC16H11Cl2N3O3S2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H11Cl2N3O3S2/c17-10-1-6-13(14(18)9-10)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)
InChIKeyKNTPHJCKWPHKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: Baseline Profile


2,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CID 1177181, CHEMBL4869637) is a sulfonamidobenzamide derivative (C16H11Cl2N3O3S2, MW 428.3 Da) with a calculated logP of 4.5, 2 hydrogen bond donors, and 5 rotatable bonds [1]. It belongs to the 1,3-thiazol-2-yl substituted benzamide class, disclosed in patent literature as inhibitors of the P2X3 purinergic receptor [2]. In functional assays, the compound acts as a moderate agonist of the orphan G-protein coupled receptor GPR27 (EC50 1300 nM) [3].

Orphan GPCR tool compound; reported GPR27 agonist activity
1,3-thiazol-2-ylsulfamoyl pharmacophore; P2X3 inhibitor patent class
Moderate lipophilicity profile; supports in vitro pharmacological studies

Why Generic Substitution Fails


The thiazol-2-ylsulfamoyl moiety is a critical pharmacophoric element that cannot be replaced by simple aryl sulfonamides without loss of target engagement. Closely related compounds such as 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide lack the thiazole nitrogen and sulfur atoms, which are predicted to form key hydrogen-bond interactions with GPR27 [1]. Moreover, the 2,4-dichloro substitution pattern on the benzamide ring modulates both potency and physicochemical properties, and even minor alterations (e.g., moving to 3,4-dichloro or mono-chloro) can drastically change activity profiles within this chemotype [2].

Target
Thiazol-2-ylsulfamoyl moiety provides key H-bond interactions; 2,4-dichloro substitution maintains activity profile
Phenylsulfamoyl Analog
Lacks thiazole N/S; predicted loss of GPR27 engagement; may not support same target interaction
Target
2,4-dichloro substitution pattern is part of SAR; reported class-level sensitivity
Isomeric Chloro Analogs
3,4-dichloro or mono-chloro substitution may drastically shift activity; direct replacement not supported

Quantitative Differentiation Evidence


GPR27 Agonist Activity vs. Phenylsulfamoyl Analog

The target compound activates human GPR27 with an EC50 of 1300 nM in a cell-based assay (HEK293 cells) [1]. In contrast, the direct analog 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CHEMBL4852965), which replaces the thiazole with a phenyl ring, has no reported GPR27 activity in the same database, indicating that the thiazole ring is essential for functional activity [2]. This suggests a qualitative differentiation, though quantitative head-to-head comparator data against the phenyl analog under identical assay conditions is currently lacking.

GPR27 Agonist Activity
Class-level
Target: EC₅₀ 1300 nM
Analog: No activity reported
Reported GPR27 agonism; phenyl analog lacks activity
Head-to-head comparator data not available under identical conditions
GPR27 Orphan GPCR Agonist

Physicochemical Differentiation from Phenylsulfamoyl Analog

The target compound has a molecular weight of 428.3 Da and a calculated logP of 4.5 [1]. The phenylsulfamoyl analog (CHEMBL4852965) has a lower molecular weight (~421 Da) and a lower heteroatom count (2 N, 3 O, 1 S vs. 3 N, 3 O, 2 S), which results in a lower topological polar surface area (TPSA). While exact TPSA values require computation, the increased polarity of the thiazole ring may improve aqueous solubility and influence membrane permeability relative to the phenyl analog, potentially affecting in vitro assay performance and formulation behavior [2].

Physicochemical Profile
Reported
MW 428.3 Da; logP 4.5; 2 HBD, 5 HBA
ΔMW ≈ 7 Da vs phenyl analog; higher heteroatom count (N, S)
Physicochemical differentiation supports distinct assay behavior
Calculated properties; solubility/permeability differences need experimental confirmation
Physicochemical Properties Drug-likeness logP

Predicted Selectivity Profile for GPR27

Computational predictions from the Metisox platform indicate that the target compound is 'selective high' for GPR27 over the closely related orphan receptors GPR173 and GPR85 [1]. In contrast, the phenylsulfamoyl analog shows the same predicted selectivity label, suggesting that the thiazole ring maintains selectivity rather than enhancing it. However, no quantitative selectivity data (e.g., fold-selectivity from parallel dose-response assays) are available to confirm this prediction.

Predicted Selectivity
Context-dependent
Selective high (predicted) for GPR27 over GPR173, GPR85
Computational prediction suggests maintained selectivity; experimental validation required
No quantitative fold-selectivity data available
Selectivity GPR27 Orphan GPCR

Application Scenarios


GPR27 Deorphanization and Tool Compound Development

The confirmed GPR27 agonist activity (EC50 1300 nM) makes this compound suitable for use as a starting point in deorphanization campaigns, where no alternative agonist chemotype is currently available. Its moderate potency allows for structure-activity relationship (SAR) exploration to improve affinity and selectivity [1].

P2X3 Inhibitor Screening and Pharmacological Profiling

As a member of the 1,3-thiazol-2-yl substituted benzamide class claimed in patent US 10,183,937, this compound can serve as a reference standard in P2X3 inhibitor screening assays, provided that its P2X3 activity is experimentally confirmed. Its distinct substitution pattern may offer advantages over other chemotypes in terms of selectivity or pharmacokinetics [2].

Physicochemical Benchmarking in Sulfonamidobenzamide Libraries

The unique combination of a thiazole-2-ylsulfamoyl group with a 2,4-dichlorobenzamide core provides a benchmark for evaluating how heterocyclic modifications impact solubility, permeability, and metabolic stability within sulfonamidobenzamide compound libraries [3].

Application
Selection Property
Validation Focus
GPR27 deorphanization studies
Reported GPR27 agonist activity
Confirm potency and selectivity in parallel assays
P2X3 inhibitor screening
Thiazol-2-ylsulfamoyl pharmacophore context
Verify P2X3 inhibitory activity and selectivity
Sulfonamidobenzamide library benchmarking
Thiazole/2,4-dichloro substitution pattern
Solubility, permeability, metabolic stability profiling
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